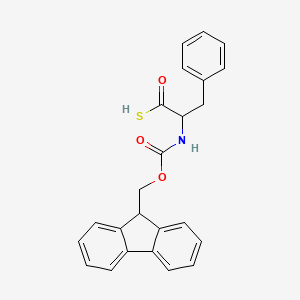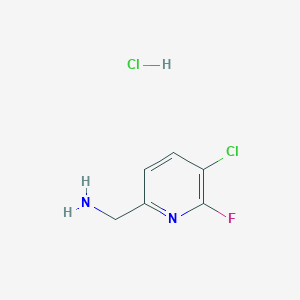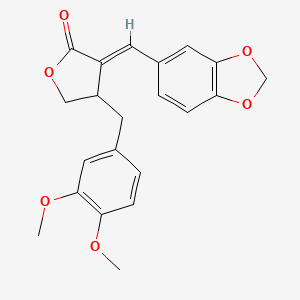![molecular formula C50H71NO4PPdS+ B12309873 dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) is a complex organometallic compound. It is known for its application as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. The compound’s unique structure allows it to coordinate with palladium, enhancing the efficiency and selectivity of catalytic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium involves several steps:
Formation of the Grignard Reagent: The process begins with the preparation of a Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene and magnesium in anhydrous tetrahydrofuran.
Coupling Reaction: The Grignard reagent is then reacted with 2-bromo-1-chlorobenzene to form a diaryl compound.
Phosphine Ligand Formation: The diaryl compound is treated with dicyclohexylchlorophosphine in the presence of a copper(I) chloride catalyst to form the desired phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in stainless steel reactors under an inert atmosphere to prevent oxidation. The final product is purified through crystallization and filtration processes .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine ligand is replaced by other ligands.
Coupling Reactions: It is prominently used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination
Common Reagents and Conditions
Reagents: Common reagents include palladium(II) acetate, aryl halides, and bases like potassium carbonate.
Major Products
The major products formed from these reactions include biaryl compounds, arylamines, and other substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium is widely used in scientific research due to its versatility:
Biology: The compound is explored for its potential in synthesizing biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of fine chemicals and advanced materials
Wirkmechanismus
The compound exerts its effects by coordinating with palladium centers, forming a stable complex. This complex facilitates the activation of aryl halides and other substrates, promoting their coupling with nucleophiles. The phosphine ligand’s bulky structure provides steric hindrance, enhancing the selectivity of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in similar catalytic processes.
Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Another phosphine ligand used in palladium-catalyzed reactions.
Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane: Used in specialized catalytic applications.
Uniqueness
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium stands out due to its unique combination of steric and electronic properties, which enhance its performance in catalytic reactions. Its ability to form stable complexes with palladium makes it a valuable ligand in various synthetic applications .
Eigenschaften
Molekularformel |
C50H71NO4PPdS+ |
|---|---|
Molekulargewicht |
919.6 g/mol |
IUPAC-Name |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI-Schlüssel |
LRMKRTFHVFDHRY-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)

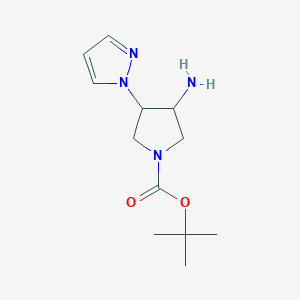

![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)
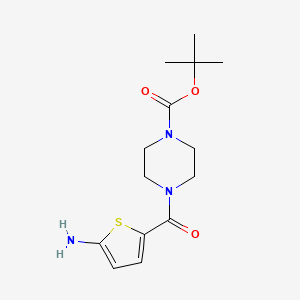
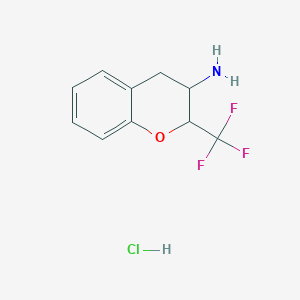
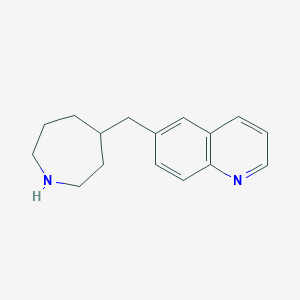
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)
